molecular formula C23H19F3N4O2S B2858838 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536715-64-7

2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2858838
CAS No.: 536715-64-7
M. Wt: 472.49
InChI Key: ZOHUWJSOFAJTRC-UHFFFAOYSA-N
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Description

2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that features a pyrimidoindole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. The starting materials might include pyrrolidine, trifluoromethylbenzene, and various indole derivatives. Key steps could involve:

    Formation of the pyrimidoindole core: This might be achieved through cyclization reactions.

    Introduction of the trifluoromethyl group: This could be done via electrophilic aromatic substitution.

    Attachment of the pyrrolidinyl and thio groups: These steps might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the pyrrolidinyl or thio groups.

    Reduction: Reduction reactions could target the oxo group or other functional groups.

    Substitution: Various substitution reactions might be possible, especially involving the trifluoromethylphenyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogenating agents or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

The compound might have potential as a pharmaceutical agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.

Industry

In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Alternatively, it could interact with receptors or other proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one: Lacks the trifluoromethyl group.

    2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-methylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Has a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one might confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O2S/c24-23(25,26)14-6-5-7-15(12-14)30-21(32)20-19(16-8-1-2-9-17(16)27-20)28-22(30)33-13-18(31)29-10-3-4-11-29/h1-2,5-9,12,27H,3-4,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHUWJSOFAJTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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